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Compound of Interest

Compound Name: Ethyl 4-amino-1H-pyrrole-2-carboxylate

Cat. No.: B1584756

The 1H-pyrrole-2-carboxylate core is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of countless b

[2] Its prevalence stems from a unique combination of structural features: the pyrrole ring is an electron-rich aromatic system, while the carboxylate g

bonding and further chemical modification. This duality makes it a "privileged scaffold" in medicinal chemistry, frequently appearing as a key pharmac

biological targets.[3][4][5][6]

Derivatives of this scaffold are found in a vast array of natural products and are integral to numerous commercially available drugs, demonstrating pha

anticancer, antiviral, and anti-inflammatory applications.[4][6][7][8] For researchers and drug development professionals, a deep understanding of the

(SAR) of substituted 1H-pyrrole-2-carboxylates is essential for the rational design of novel therapeutic agents and functional materials. This guide pro

strategies, functionalization techniques, and key applications that define this remarkable molecular framework.

Part 1: Core Synthetic Methodologies
The construction of the pyrrole ring is a foundational topic in heterocyclic chemistry. Access to polysubstituted 1H-pyrrole-2-carboxylates relies on bot

synthetic innovations. The choice of method is dictated by the desired substitution pattern, scalability, and considerations for green chemistry.

Classical Approaches: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or amm

formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Modern advancements have focused on making this classic transformation more environmentally benign and efficient. For instance, bio-sourced orga

employed as green catalysts, often under solvent-free mechanochemical (ball-milling) conditions.[9] This approach not only minimizes waste but also 

Modern Strategies for Enhanced Efficiency
Contemporary synthetic chemistry prioritizes atom economy, modularity, and operational simplicity. For pyrrole synthesis, this has led to the developm

MCRs are particularly attractive as they allow for the assembly of complex molecules from three or more starting materials in a single step, minimizing

Several MCRs can generate highly functionalized pyrrole-2-carboxylates. A common strategy involves the reaction of an amine, an aldehyde, and a d

which efficiently constructs the substituted pyrrole core.[10]

Workflow: Key Synthetic Entries to the 1H-Pyrrole-2-Carboxylate Core
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Caption: Major synthetic pathways to substituted 1H-pyrrole-2-carboxylates.

Catalysis by transition metals such as palladium (Pd), copper (Cu), and gold (Au) has opened new avenues for pyrrole synthesis.[2] These methods o

systems, like alkynes and enaminones.[2] For example, a silver-catalyzed cycloaddition of terminal alkynes with isocyanides can produce ethyl 1H-py

[3+2] cycloaddition reactions provide another powerful route. A notable example is the visible-light-mediated reaction between 2H-azirines and alkyne

functionalized pyrroles under mild conditions.[9]

Part 2: Reactivity and Strategic Functionalization
The true utility of the 1H-pyrrole-2-carboxylate scaffold in drug discovery lies in the ability to strategically modify its structure. The inherent electronic p

Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. The C2 and C5 positions are the m

cationic intermediate (Wheland intermediate).[6] When the C2 position is blocked by the carboxylate, the C5 position becomes the primary site for s

N-Substitution: The pyrrole nitrogen can be readily substituted or acylated. A common method involves the condensation of 2,5-dimethoxytetrahydr

catalyzed by iron(III) chloride in water, providing a simple and economical route to N-substituted pyrroles.[6]

Cross-Coupling Reactions: For creating diverse libraries of drug candidates, cross-coupling reactions are indispensable. The Suzuki-Miyaura coup

acid, is a flagship example.[12] This reaction, catalyzed by palladium, is highly tolerant of various functional groups and is a workhorse for installing

the pyrrole ring, a crucial step in fine-tuning biological activity.

Diagram: Key Reactive Sites for Functionalization

Caption: Regioselectivity of functionalization on the 1H-pyrrole-2-carboxylate core.

Part 3: Applications in Drug Development & Medicinal Chemistry
The 1H-pyrrole-2-carboxylate scaffold is a proven performer in the development of therapeutics. Its ability to present substituents in a well-defined spa

bonding interactions makes it an ideal starting point for lead optimization.

Case Study: Antitubercular Agents Targeting MmpL3
A prominent recent success story is the development of pyrrole-2-carboxamide derivatives as potent inhibitors of the mycobacterial membrane protein

Mycobacterium tuberculosis.[12] Structure-activity relationship (SAR) studies have provided invaluable insights for optimizing these inhibitors:

The Carboxamide NH: The hydrogen on the amide nitrogen is crucial for activity, likely forming a key hydrogen bond within the MmpL3 active site. 

significantly reduces potency.[12]

The Pyrrole NH: Similarly, the hydrogen on the pyrrole nitrogen is vital. Methylation of both the pyrrole and amide nitrogens leads to a complete los
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Substituents on the Pyrrole Ring: Attaching electron-withdrawing groups, such as fluorophenyl or chlorophenyl moieties, to the C4 position of the py

Substituents on the Amide: Bulky, lipophilic groups like adamantyl or cyclooctyl attached to the amide nitrogen dramatically improve potency, likely 

protein.[12]

Table 1: SAR Summary of Pyrrole-2-Carboxamide MmpL3 Inhibitors

Position/Moiety Favorable Substituents Impact on Activity Ra

Pyrrole N-H Unsubstituted (-H) Critical. Methylation abolishes activity. Hy

Amide N-H Unsubstituted (-H) Critical. Methylation reduces activity >50x. Hy

Pyrrole C4
Phenyl, Pyridyl (with e--withdrawing groups like F,

Cl)
Enhances Potency. Fi

Amide N-R Bulky, lipophilic groups (Adamantyl, Cyclooctyl) Dramatically Increases Potency. Oc

Broader Therapeutic Applications
Beyond tuberculosis, substituted 1H-pyrrole-2-carboxylates have demonstrated a wide range of biological activities:

Anticancer: Pyrrole analogues of Combretastatin A-4 have been synthesized and investigated as microtubule-targeting agents.[7]

Antibacterial: Dihalogenation of the pyrrole ring is a known strategy for enhancing antibacterial activity, particularly against Gram-positive bacteria.[

Anti-inflammatory: Certain 1,5-diarylpyrrole derivatives show high affinity for and potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implica

Antiviral: 1-Arylsulfonyl-1H-pyrroles have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors.[6]

Part 4: Validated Experimental Protocols
To ensure trustworthiness and practical utility, this section provides detailed, step-by-step protocols for the synthesis and functionalization of a represe

Protocol 1: Synthesis of Methyl 4-Bromo-1H-pyrrole-2-carboxylate
This protocol describes the hydrolysis of a starting ester and subsequent bromination, a key step for creating a versatile building block for cross-coup

Step A: Hydrolysis to 4-Bromo-1H-pyrrole-2-carboxylic acid

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in a mixtu

Reaction: Heat the mixture to 90 °C and stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water an

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-bromo-1H-pyrrole-2-carboxylic acid

Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol demonstrates the palladium-catalyzed coupling of a brominated pyrrole with an arylboronic acid, a cornerstone reaction in modern drug 

Reagents & Setup: To a reaction vial, add 4-bromo-1H-pyrrole-2-carboxamide derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium

as K₂CO₃ (3.0 eq).

Solvent & Degassing: Add a mixture of dioxane and water as the solvent. Seal the vial and degas the mixture by bubbling argon or nitrogen through

oxidation.

Reaction: Heat the mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.
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Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate grad

carboxamide.

Conclusion and Future Outlook
The substituted 1H-pyrrole-2-carboxylate scaffold remains a highly resourceful and versatile platform in chemical and pharmaceutical science. Its syn

allows for the systematic exploration of chemical space in the pursuit of novel therapeutics. The continued development of green and efficient synthet

metal-catalyzed reactions, ensures that this core structure will remain at the forefront of innovation.[9][11] Future efforts will likely focus on leveraging 

predict the biological activities of virtual libraries of these compounds, further accelerating the design-synthesis-test cycle in drug discovery. The integ

photocatalysis and continuous flow chemistry, will undoubtedly unlock even more efficient and scalable routes to these invaluable molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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